molecular formula C8H10ClNO B1601596 2-(3-Chloropyridin-4-yl)propan-2-ol CAS No. 77332-83-3

2-(3-Chloropyridin-4-yl)propan-2-ol

Cat. No. B1601596
CAS RN: 77332-83-3
M. Wt: 171.62 g/mol
InChI Key: GJJYWHIVFFPTGV-UHFFFAOYSA-N
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Description

“2-(3-Chloropyridin-4-yl)propan-2-ol” is a chemical compound with the molecular formula C8H10ClNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloropyridin-4-yl)propan-2-ol” consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position with a propan-2-ol group .

Scientific Research Applications

Synthesis and Chemical Probing

Alpha-nitro ketone as an electrophile and nucleophile: Synthesis of compounds for probing the Drosophila nicotinic receptor interaction . This research demonstrates innovative approaches to synthesizing compounds using alpha-nitro ketone intermediates, contributing to our understanding of nicotinic acetylcholine receptor interactions, which are crucial for developing insecticides and understanding neurochemistry (Zhang, Tomizawa, & Casida, 2004).

Molecular Docking and Antimicrobial Activity

Molecular structure, spectroscopy, and antimicrobial activity : A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone. This research integrates experimental and theoretical methods to elucidate the molecular structure and potential antimicrobial activity of synthesized compounds, highlighting their relevance in drug discovery and development (Sivakumar et al., 2021).

Catalysis and Coordination Chemistry

Synthesis and characterization of a new nonanuclear Ni(II) cluster : The research provides insights into the synthesis of a novel nonanuclear coordination cluster, showcasing the potential applications of these compounds in catalysis and the development of magnetic materials (Massard, Rogez, & Braunstein, 2014).

Apoptosis Induction and Potential Anticancer Agents

Discovery and structure-activity relationship of apoptosis inducers : Identifying novel compounds with the potential to induce apoptosis in cancer cells. This research is pivotal for the development of new anticancer therapies, emphasizing the importance of chemical synthesis in medical research (Zhang et al., 2005).

Optical Properties and Protonation

Synthesis, optical properties, and protonation of chlorophyll derivatives : Investigating chlorophyll-a derivatives for their optical properties and responses to protonation. Such studies are essential for understanding photosynthetic processes and designing photodynamic therapy agents (Yamamoto & Tamiaki, 2015).

Safety And Hazards

“2-(3-Chloropyridin-4-yl)propan-2-ol” should be handled with care as it may cause serious eye irritation and may cause drowsiness or dizziness .

Future Directions

As “2-(3-Chloropyridin-4-yl)propan-2-ol” is used for research and development purposes , it may be used in future studies to explore its properties and potential applications.

properties

IUPAC Name

2-(3-chloropyridin-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-5-7(6)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYWHIVFFPTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=NC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504044
Record name 2-(3-Chloropyridin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropyridin-4-yl)propan-2-ol

CAS RN

77332-83-3
Record name 2-(3-Chloropyridin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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